1-Methyl-1H-indole-5-carboxamide is a chemical compound characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. Its molecular formula is C10H10N2O, and it has a molecular weight of approximately 174.20 g/mol. This compound features a methyl group at the nitrogen atom of the indole ring and a carboxamide functional group at the 5-position, which significantly influences its chemical properties and biological activities.
These reactions are often facilitated by the presence of catalysts or specific reaction conditions such as temperature and solvent choice.
Research indicates that 1-methyl-1H-indole-5-carboxamide exhibits various biological activities:
The synthesis of 1-methyl-1H-indole-5-carboxamide typically involves the following steps:
1-Methyl-1H-indole-5-carboxamide has several applications across different fields:
Studies on the interactions of 1-methyl-1H-indole-5-carboxamide with biological targets have revealed:
These interactions are crucial for understanding how this compound can be utilized in therapeutic contexts.
Several compounds share structural similarities with 1-methyl-1H-indole-5-carboxamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Methyl-1H-indole-5-carboxylic acid | 496946-80-6 | 0.98 |
| 2-Methyl-1H-indole-6-carboxylic acid | 73177-33-0 | 0.98 |
| 4-Methyl-1H-indole-6-carboxylic acid | 1545472-15-8 | 0.96 |
| Methyl indole-5-carboxylate | 1011-65-0 | N/A |
While many indole derivatives exhibit similar structures and biological activities, the unique positioning of the methyl and carboxamide groups in 1-methyl-1H-indole-5-carboxamide contributes to its distinct reactivity and biological profile. This specificity allows it to interact differently with biological targets compared to other similar compounds, potentially leading to unique therapeutic applications.
1-Methyl-1H-indole-5-carboxamide is formally identified by the following descriptors:
The compound’s structure consists of an indole ring system substituted with a methyl group at the 1-position and a carboxamide group at the 5-position.
While experimental spectral data (e.g., NMR, IR) are not explicitly provided in available sources, its structural analogs exhibit characteristic absorption bands for N–H stretching (3,200–3,400 cm⁻¹) and carbonyl groups (1,650–1,750 cm⁻¹) in infrared spectroscopy. High-performance liquid chromatography (HPLC) assays of related indole derivatives show retention times dependent on mobile-phase composition.